
(1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,5-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETIC ACID is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[1,5-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETIC ACID typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
2-[1,5-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
2-[1,5-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.
Industry: It can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[1,5-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 2-[1,5-DIMETHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]ACETIC ACID include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-2-carboxylate derivatives: Studied for their antimicrobial properties
Properties
Molecular Formula |
C18H17NO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-12-8-9-15-14(10-12)18(16(19(15)2)11-17(20)21)22-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
RFNMMSVHBUVLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC3=CC=CC=C3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.